molecular formula C13H15FN4O3S B2380550 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034307-33-8

1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2380550
CAS No.: 2034307-33-8
M. Wt: 326.35
InChI Key: NYPMRUGIEPBJDX-UHFFFAOYSA-N
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Description

The compound 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole features a 1,2,3-triazole core linked to an azetidine ring (a 4-membered nitrogen heterocycle) via the azetidin-3-yl group. The azetidine is further substituted with a sulfonyl group bearing a 4-ethoxy-3-fluorophenyl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

1-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3S/c1-2-21-13-4-3-11(7-12(13)14)22(19,20)17-8-10(9-17)18-6-5-15-16-18/h3-7,10H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPMRUGIEPBJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the Fluorinated Phenyl Ring: The fluorinated phenyl ring is attached through nucleophilic substitution reactions.

    Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and analogs identified in the literature:

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound : 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole Azetidine-triazole - 4-Ethoxy-3-fluorophenyl sulfonyl
- No additional functionalization
- High lipophilicity due to aryl ether and fluorine
- Potential for sulfonyl-mediated protein interactions
1-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole Azetidine-triazole - Pyrazole sulfonyl
- Phenoxymethyl at triazole
- Bulky pyrazole group may hinder steric access
- Phenoxymethyl enhances aromaticity
1-(3-Azetidinylmethyl)-1H-1,2,3-triazole hydrochloride Azetidine-triazole - Methyl linker between azetidine and triazole
- No sulfonyl group
- Simplified structure with reduced steric bulk
- Hydrochloride salt improves solubility
1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Azetidine-triazole - Acetylated azetidine
- Aldehyde at triazole
- Aldehyde enables conjugation chemistry
- Acetyl group may reduce metabolic stability
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole Triazole - 3-Chloro-4-fluorophenyl
- Diethoxymethyl
- Chlorine and fluorine enhance electronegativity
- Diethoxymethyl introduces steric complexity
Key Observations:
  • Sulfonyl Group Impact : The target compound’s 4-ethoxy-3-fluorophenyl sulfonyl group distinguishes it from analogs with pyrazole (e.g., ) or acetyl (e.g., ) substituents. This group likely improves binding affinity in biological targets (e.g., enzymes) via polar interactions.
  • Fluorine and Ethoxy Effects: Compared to non-fluorinated analogs (e.g., ), the fluorine atom enhances metabolic stability and lipophilicity, while the ethoxy group contributes to solubility modulation.
  • Azetidine vs.

Biological Activity

1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a sulfonyl group, an azetidine ring, and a 1,2,3-triazole moiety. The combination of these functional groups suggests promising applications in medicinal chemistry, particularly in the development of therapeutic agents.

The molecular formula for this compound is C13H15FN4O3SC_{13}H_{15}FN_4O_3S with a molecular weight of approximately 326.35 g/mol. The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition methods, which are well-documented in chemical literature for forming triazole derivatives.

Biological Activity Overview

Research indicates that compounds related to 1,2,3-triazoles exhibit a variety of biological activities including antibacterial, antifungal, and antitumor properties. Specifically, studies have highlighted the trypanocidal activity of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease .

Antitrypanosomal Activity

A study evaluating the trypanocidal potential of various 1,2,3-triazole analogs found that certain derivatives exhibited potent activity against T. cruzi, with IC50 values significantly lower than those of standard treatments like Benznidazole (Bz). For instance:

  • Compound 1d showed an IC50 of 0.21 µM.
  • Compounds 1f and 1g had IC50 values of 1.23 µM and 2.28 µM respectively .

These results suggest that modifications to the triazole structure can enhance biological activity and may lead to new therapeutic candidates.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that electron-donating and electron-withdrawing groups on the triazole ring significantly affect biological efficacy. For example, the introduction of specific aryl groups has been shown to enhance activity against T. cruzi by improving drug diffusion and cellular uptake .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of triazole derivatives:

CompoundIC50 (µM)Activity TypeNotes
1d0.21TrypanocidalPotent against T. cruzi
1f1.23TrypanocidalSignificant reduction in parasite load
1g2.28TrypanocidalActive against intracellular amastigotes

These findings underscore the potential of triazole-based compounds in treating parasitic infections.

The proposed mechanism of action for triazole compounds involves interaction with specific molecular targets within the parasite's metabolic pathways. The sulfonyl group may play a crucial role in binding interactions with enzymes critical for parasite survival .

Q & A

What are the critical parameters for optimizing the synthesis of 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole using Click chemistry?

The synthesis of triazole derivatives via Click chemistry requires precise control of reaction parameters:

  • Catalyst concentration : Copper(I) catalysts (e.g., CuI or CuSO₄·NaAsc) at 5–10 mol% are critical for azide-alkyne cycloaddition. Lower concentrations reduce yield, while excess catalyst may promote side reactions .
  • Solvent system : Polar aprotic solvents (e.g., THF/H₂O mixtures) enhance solubility of intermediates and stabilize transition states .
  • Temperature : Reactions typically proceed at 50–60°C for 12–24 hours; prolonged heating can degrade sulfonyl azetidine intermediates .
  • Purification : Chromatography (silica gel or HPLC) is essential to isolate the triazole product from unreacted azides or alkynes .

How can crystallographic data resolve steric interactions in this compound, and what software is recommended for refinement?

X-ray crystallography reveals steric hindrance between the triazole ring and substituents (e.g., sulfonyl groups). Key steps include:

  • Data collection : High-resolution (≤1.0 Å) datasets capture dihedral angles between the triazole and fluorophenyl groups, which influence binding pocket compatibility .
  • Refinement with SHELXL : This software refines anisotropic displacement parameters and hydrogen bonding networks. Recent updates allow for improved handling of disordered sulfonyl groups .
  • Validation : Use PLATON or CCDC tools to confirm steric clashes <2.0 Å, which may explain reduced bioactivity in certain analogs .

What methodologies elucidate the structure-activity relationship (SAR) of this compound’s biological activity?

SAR studies focus on functional group modifications:

  • Triazole ring substitution : Introducing electron-withdrawing groups (e.g., fluoro) at the 4-position enhances enzyme inhibition (e.g., kinase targets) by 30–50% compared to unsubstituted analogs .
  • Sulfonyl group replacement : Replacing the sulfonyl group with carbamate reduces cytotoxicity but maintains antifungal activity, as shown in comparative IC₅₀ assays .
  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify interactions with targets like CYP450 enzymes, with KD values <10 µM indicating high affinity .

How should researchers address contradictions in reported biological activity data across studies?

Discrepancies in bioactivity data often arise from:

  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) or serum content (e.g., 10% FBS) can alter compound stability. Standardize protocols using CLSI guidelines .
  • Purity thresholds : HPLC purity ≥95% is critical; impurities <5% (e.g., unreacted azides) may confound IC₅₀ measurements .
  • Cell line selection : Test multiple lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from off-target toxicity .

What analytical techniques are essential for characterizing purity and structural integrity?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm purity >95% and detect degradation products .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the ethoxy group (δ 1.3–1.5 ppm for CH3) and triazole protons (δ 7.8–8.2 ppm) to verify regiochemistry .
  • HRMS : Match observed m/z to theoretical values (e.g., [M+H]<sup>+</sup> = 367.0922) within 5 ppm error .

How can rational design improve the metabolic stability of analogs?

  • Azetidine ring modification : Introduce methyl groups at the 3-position to reduce CYP3A4-mediated oxidation, improving half-life in microsomal assays by 2-fold .
  • Fluorophenyl substitution : Para-ethoxy groups enhance solubility (logP <2.0), while meta-fluoro substituents block glucuronidation .
  • Prodrug strategies : Phosphonate ester derivatives increase oral bioavailability in rodent models by 40% .

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